molecular formula C22H21N3O3 B11420248 6-(2-ethoxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(2-ethoxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11420248
M. Wt: 375.4 g/mol
InChI Key: MBSXLUVOUVXYEP-UHFFFAOYSA-N
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Description

6-(2-Ethoxyphenyl)-1,3-dimethyl-5-phenyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with ethoxyphenyl, dimethyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-ethoxyphenyl)-1,3-dimethyl-5-phenyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethoxybenzaldehyde with 1,3-dimethyl-5-phenylpyrimidine-2,4,6-trione in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Ethoxyphenyl)-1,3-dimethyl-5-phenyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolopyrimidines with various functional groups.

Scientific Research Applications

6-(2-Ethoxyphenyl)-1,3-dimethyl-5-phenyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biological Studies: It is used as a probe to study the interactions of pyrrolopyrimidines with biological targets such as proteins and nucleic acids.

    Industrial Applications: The compound serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2-ethoxyphenyl)-1,3-dimethyl-5-phenyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with nucleic acids, affecting processes such as DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-1,3-dimethyl-5-phenyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione
  • 6-(2-Methoxyphenyl)-1,3-dimethyl-5-phenyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione

Uniqueness

6-(2-Ethoxyphenyl)-1,3-dimethyl-5-phenyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its binding affinity to molecular targets.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

6-(2-ethoxyphenyl)-1,3-dimethyl-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H21N3O3/c1-4-28-18-13-9-8-12-16(18)25-14-17-19(20(25)15-10-6-5-7-11-15)21(26)24(3)22(27)23(17)2/h5-14H,4H2,1-3H3

InChI Key

MBSXLUVOUVXYEP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C=C3C(=C2C4=CC=CC=C4)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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